molecular formula C11H13ClN2O2 B5197699 1-(2-Chlorophenyl)-3-(2-ethenoxyethyl)urea

1-(2-Chlorophenyl)-3-(2-ethenoxyethyl)urea

Cat. No.: B5197699
M. Wt: 240.68 g/mol
InChI Key: IIJKZEDRHXBTCX-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(2-ethenoxyethyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group and an ethenoxyethyl group attached to the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(2-ethenoxyethyl)urea typically involves the reaction of 2-chloroaniline with 2-ethenoxyethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-Chloroaniline+2-Ethenoxyethyl isocyanateThis compound\text{2-Chloroaniline} + \text{2-Ethenoxyethyl isocyanate} \rightarrow \text{this compound} 2-Chloroaniline+2-Ethenoxyethyl isocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow reactors allows for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(2-ethenoxyethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of reduced urea derivatives.

    Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(2-ethenoxyethyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(2-ethenoxyethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(2-methoxyethyl)urea: Similar structure but with a methoxyethyl group instead of an ethenoxyethyl group.

    1-(2-Chlorophenyl)-3-(2-ethoxyethyl)urea: Similar structure but with an ethoxyethyl group instead of an ethenoxyethyl group.

Uniqueness

1-(2-Chlorophenyl)-3-(2-ethenoxyethyl)urea is unique due to the presence of the ethenoxyethyl group, which imparts specific chemical and physical properties to the compound

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(2-ethenoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-2-16-8-7-13-11(15)14-10-6-4-3-5-9(10)12/h2-6H,1,7-8H2,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIJKZEDRHXBTCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=COCCNC(=O)NC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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